3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate
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Overview
Description
3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate is a complex organic compound that features a combination of pyrazole, thiazole, and phenyl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiazole rings, followed by their functionalization and coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides.
Coupling Reactions: The pyrazole and thiazole rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl acetate group, leading to the formation of phenol derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acetate moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, aminated, and thiolated products.
Scientific Research Applications
3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable biological activities.
Trifluoromethyl pyrazoles: These compounds share the trifluoromethyl pyrazole core and may have similar chemical reactivity and biological effects.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities.
Properties
Molecular Formula |
C21H13ClF3N3O2S |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
[3-[2-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]phenyl] acetate |
InChI |
InChI=1S/C21H13ClF3N3O2S/c1-12(29)30-16-4-2-3-14(9-16)17-11-31-20(26-17)28-18(10-19(27-28)21(23,24)25)13-5-7-15(22)8-6-13/h2-11H,1H3 |
InChI Key |
UJIGHMTWPHTDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=CSC(=N2)N3C(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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